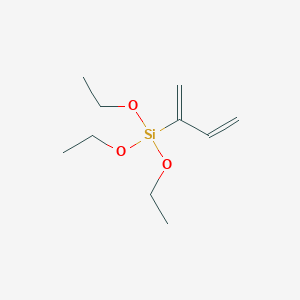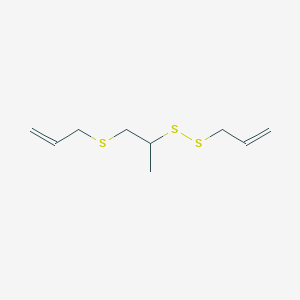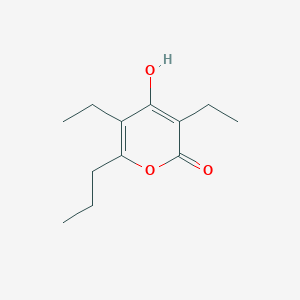
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one is a heterocyclic organic compound belonging to the class of 2H-pyran-2-ones. This compound is characterized by its unique structure, which includes a pyran ring with various substituents such as ethyl, hydroxy, and propyl groups. Compounds in this class are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the condensation of acetoacetic esters with aldehydes in the presence of a base such as sodium hydride or n-butyllithium, followed by subsequent oxidation . Another method involves the use of intermolecular hetero-Diels–Alder reactions between vinylidene Meldrum’s acids and dialkyl acetylenedicarboxylates in the presence of simple alcohols at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyran derivatives.
Substitution: The ethyl and propyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, dihydropyran derivatives, and various substituted pyran-2-ones.
Scientific Research Applications
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its biological activity by forming hydrogen bonds with target molecules. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-5,6-dimethyl-2H-pyran-2-one: Similar in structure but with different substituents.
2H-pyran-2-one, tetrahydro-6-methyl-: Another pyran derivative with a different substitution pattern.
2H-pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: A related compound with a different functional group arrangement.
Uniqueness
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.
Properties
CAS No. |
114191-88-7 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3,5-diethyl-4-hydroxy-6-propylpyran-2-one |
InChI |
InChI=1S/C12H18O3/c1-4-7-10-8(5-2)11(13)9(6-3)12(14)15-10/h13H,4-7H2,1-3H3 |
InChI Key |
JZGLIGKICIEGIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C(=O)O1)CC)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
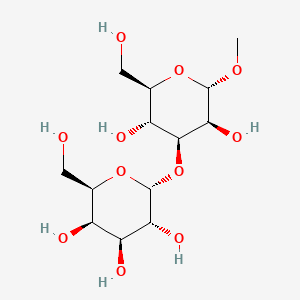
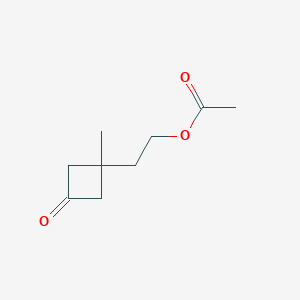


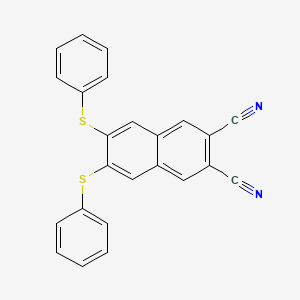
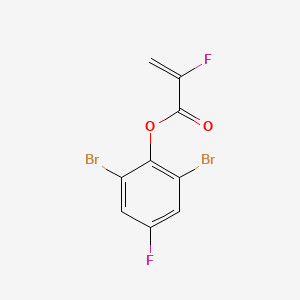
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)


